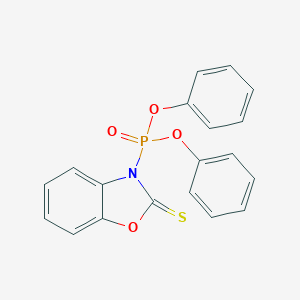

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Vue d'ensemble

Description

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a versatile chemical compound known for its utility as a reactive condensing agent. It is particularly effective in the synthesis of amides, esters, peptides, and β-lactams via condensation reactions . The compound is characterized by its molecular formula C19H14NO4PS and a molecular weight of 383.36 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is typically synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate . The reaction involves the following steps:

Preparation of 2-benzoxazolethiol: This intermediate is synthesized through the reaction of o-aminophenol with carbon disulfide in the presence of a base.

Reaction with Diphenyl Phosphorochloridate: The 2-benzoxazolethiol is then reacted with diphenyl phosphorochloridate under controlled conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yields and purity. The process involves:

Large-scale synthesis of intermediates: Ensuring the availability of high-purity 2-benzoxazolethiol and diphenyl phosphorochloridate.

Controlled reaction environment: Maintaining optimal temperature, pressure, and reaction time to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate undergoes several types of chemical reactions, including:

Condensation Reactions: It is widely used as a condensing agent in the synthesis of amides, esters, and peptides.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of amines, alcohols, or carboxylic acids as reactants. The reactions are often carried out in the presence of a base such as triethylamine.

Substitution Reactions: Common nucleophiles include amines and alcohols. The reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Amides and Esters: Formed through condensation reactions with amines and alcohols, respectively.

Peptides: Synthesized by condensing amino acids using this compound as the condensing agent.

Applications De Recherche Scientifique

Synthesis of Amides and Esters

DBOP acts as a reactive condensing agent that facilitates the formation of amides and esters from carboxylic acids and amines or alcohols. Its utility in these reactions stems from its ability to activate the carboxylic acid moiety, thus enhancing nucleophilic attack by amines or alcohols.

Case Study : A study demonstrated that using DBOP in the synthesis of various amides resulted in high yields and selectivity, showcasing its effectiveness compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide) .

Synthesis of β-Lactams

DBOP has been employed in the synthesis of β-lactams, which are crucial components in many antibiotics. The compound's ability to facilitate cyclization reactions makes it an ideal candidate for synthesizing these important pharmacophores.

Research Insight : Recent research highlighted that DBOP could be used to synthesize penicillin derivatives efficiently, significantly reducing reaction times and improving overall yields compared to conventional methods .

Drug Development

DBOP is utilized in the development of new pharmaceutical compounds due to its ability to form complex structures through condensation reactions. Its role as a phosphonate ester allows for modifications that enhance bioactivity and pharmacokinetic properties.

Peptide Synthesis

In peptide synthesis, DBOP serves as an effective coupling agent that enables the formation of peptide bonds between amino acids. Its efficiency in this application is attributed to its ability to activate carboxylic acids without the need for harsh conditions.

Agrochemical Applications

DBOP's reactivity also extends to agrochemicals, where it is used to synthesize various herbicides and insecticides. The phosphonate group contributes to the biological activity of these compounds, making them effective in pest control.

Comparative Analysis of DBOP with Other Coupling Agents

| Property/Agent | DBOP | DCC | EDC |

|---|---|---|---|

| Reactivity | High | Moderate | Moderate |

| Yield | High | Variable | High |

| By-products | Minimal | Urea | N,N'-Dicyclohexylurea |

| Solvent Compatibility | Wide range | Limited | Wide range |

Mécanisme D'action

The mechanism by which Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate exerts its effects involves the activation of carboxylic acids, amines, and alcohols for condensation reactions. The compound facilitates the formation of amide, ester, and peptide bonds by:

Activation of Carboxylic Acids: The phosphonate group activates the carboxylic acid, making it more reactive towards nucleophiles.

Formation of Reactive Intermediates: The reaction proceeds through the formation of reactive intermediates, which then react with nucleophiles to form the desired products.

Comparaison Avec Des Composés Similaires

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is unique in its high reactivity and efficiency as a condensing agent. Similar compounds include:

Diphenyl Phosphorochloridate: Used in similar condensation reactions but lacks the thioxo-benzoxazolyl group, which enhances reactivity.

2-Benzoxazolethiol Derivatives: These compounds share the benzoxazolethiol moiety but differ in their phosphonate groups, affecting their reactivity and applications.

Activité Biologique

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, with the CAS number 111160-56-6, is a phosphonate compound known for its potential biological activities. This article reviews its chemical properties, biological implications, and applications based on diverse research findings.

The molecular formula of this compound is C₁₉H₁₄NO₄PS, with a molecular weight of 383.36 g/mol. It appears as a crystalline solid with a melting point of 84 °C. The compound is recognized for its role in various chemical reactions, particularly in polymerization processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄NO₄PS |

| Molecular Weight | 383.36 g/mol |

| Melting Point | 84 °C |

| Purity | ≥98.0% |

| Physical Form | Crystalline Powder |

This compound exhibits biological activity primarily through its ability to act as a condensation agent in polymerization reactions. Its mechanism involves activating carboxyl groups, which facilitates various synthetic pathways in organic chemistry and polymer science .

Applications in Polymer Chemistry

Research has indicated that this compound is effective in ring-opening polymerization (ROP) and other polymerization techniques. It has been used successfully to synthesize poly(ε-caprolactone) and other polymers with predictable molecular weights and functional end groups . The efficiency of this compound as a catalyst has been compared to traditional methods, demonstrating its advantages in terms of reaction conditions and product quality.

Case Studies

- Polymerization Efficiency : A study highlighted the use of this compound in the synthesis of high-molecular-weight polyesters. The results showed that the compound significantly improved the yield and control over molecular weight distributions compared to other catalysts .

- Biomedical Applications : Investigations into its use as a drug delivery system have shown promise. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability, making it a candidate for further research in pharmaceutical applications .

Research Findings

Recent studies have focused on the environmental impact and safety profile of this compound. Toxicological assessments have indicated that while it possesses beneficial properties for industrial applications, careful handling is required due to its chemical nature .

Propriétés

IUPAC Name |

3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVXIWJQXSIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455233 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111160-56-6 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.